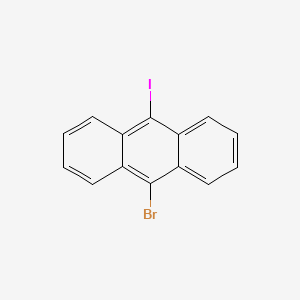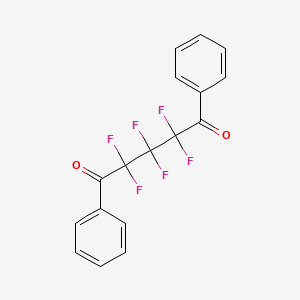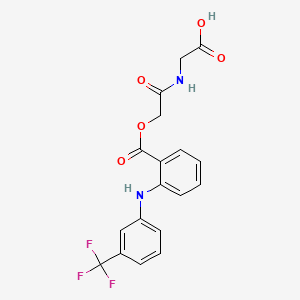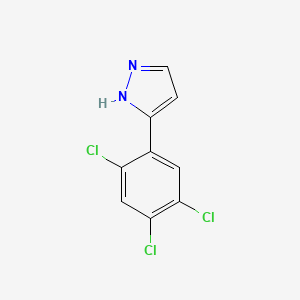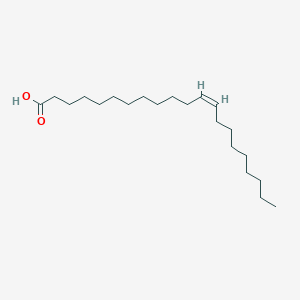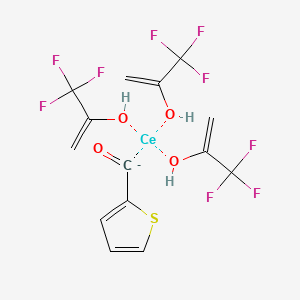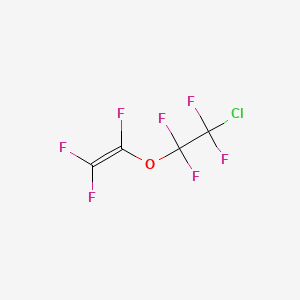
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene is a chemical compound with the molecular formula C4ClF7O. It is known for its unique structure, which includes a combination of chloro, fluoro, and ethoxy groups. This compound is used in various industrial and research applications due to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with trifluoroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the trifluoroethylene moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions and electrophiles like bromine for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield (2-hydroxy-1,1,2,2-tetrafluoroethoxy)trifluoroethylene, while addition reactions with bromine produce dibromo derivatives .
科学研究应用
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloro and fluoro groups into target molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a solvent for fluorinated materials
作用机制
The mechanism of action of (2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its reactivity, allowing it to form stable complexes with these targets. The pathways involved often include nucleophilic substitution and addition reactions, leading to the formation of covalent bonds with the target molecules .
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Similar in structure but lacks the chloro group.
2-Chloro-1,1,2-trifluoroethyl ethyl ether: Contains a chloro group but has a different ethyl ether moiety
Uniqueness
(2-Chloro-1,1,2,2-tetrafluoroethoxy)trifluoroethylene is unique due to its combination of chloro, fluoro, and ethoxy groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions .
属性
CAS 编号 |
56672-52-7 |
|---|---|
分子式 |
C4ClF7O |
分子量 |
232.48 g/mol |
IUPAC 名称 |
1-chloro-1,1,2,2-tetrafluoro-2-(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C4ClF7O/c5-3(9,10)4(11,12)13-2(8)1(6)7 |
InChI 键 |
CBHVWKVADDVCHE-UHFFFAOYSA-N |
规范 SMILES |
C(=C(F)F)(OC(C(F)(F)Cl)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


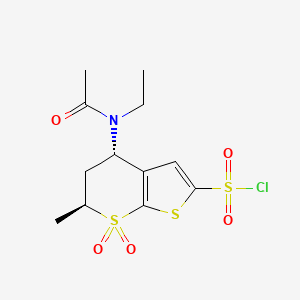
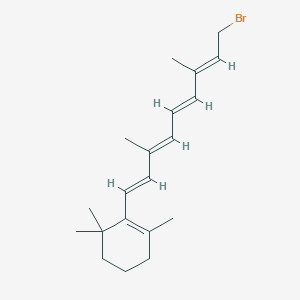
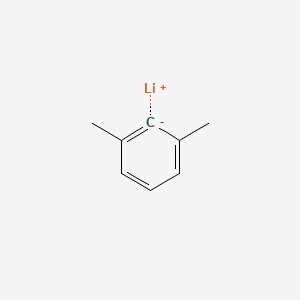
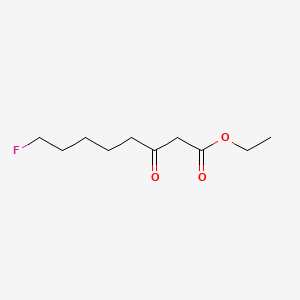
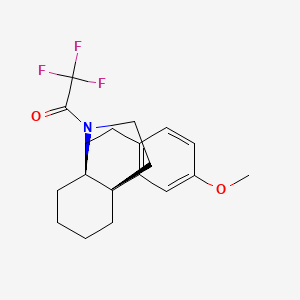
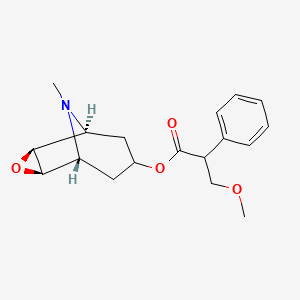
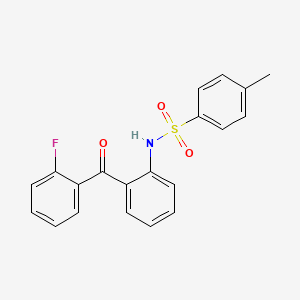
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)
